1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20356837
InChI: InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3
SMILES:
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC20356837

Molecular Formula: C10H14FNO2

Molecular Weight: 199.22 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL -

Specification

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
IUPAC Name 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3
Standard InChI Key QDBSKZMELBFHAG-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=C(C=CC(=C1)F)OC)N)O

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL features a phenyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. The propan-2-ol side chain is further functionalized with an amino group at the 1-position, creating a chiral center with (1R,2S) stereochemistry. This configuration is critical for its interactions with biological targets, as chirality often influences binding affinity and selectivity.

The molecular structure is represented by the SMILES notation CC(C(C1=C(C=CC(=C1)F)OC)N)O and the InChIKey QDBSKZMELBFHAG-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical details.

Physicochemical Properties

Key physicochemical properties of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL include:

PropertyValueSource
Molecular Weight199.22 g/mol
SolubilityEthanol
pKa~12.47
Boiling PointNot reported-

The compound’s basic nature (pKa ~12.47) suggests protonation under physiological conditions, enhancing its solubility and bioavailability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically begins with 5-fluoro-2-methoxybenzaldehyde and 1-amino-2-propanol as precursors. A condensation reaction forms an imine intermediate, which is subsequently reduced to yield the amino alcohol. Alternative routes may involve nucleophilic addition to ketones or reductive amination of keto-alcohols.

Reaction Conditions

Optimization of reaction parameters is crucial for achieving high yields:

  • Temperature: Reactions are typically conducted at 50–80°C to balance kinetics and side-product formation.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to dissolve both aromatic and aliphatic reactants.

  • Catalysts: Palladium or nickel catalysts may facilitate hydrogenation steps in reductive amination.

Biological Activity and Mechanism

Interaction with Biological Targets

The amino group in 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL enables hydrogen bonding with proteins, while the fluoro and methoxy groups enhance lipophilicity and electronic effects. These interactions are hypothesized to modulate neurotransmitter systems or enzyme activity, though specific targets remain under investigation.

Comparative Analysis with Structural Analogs

The compound’s uniqueness arises from its dual fluoro-methoxy substitution. Comparisons with related molecules reveal distinct properties:

CompoundStructural VariationBioactivity Difference
1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OLFluoro at 3-positionReduced receptor affinity
1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OLChlorine instead of fluorineAltered electronic properties

The 5-fluoro-2-methoxy configuration optimizes steric and electronic interactions, enhancing target engagement.

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